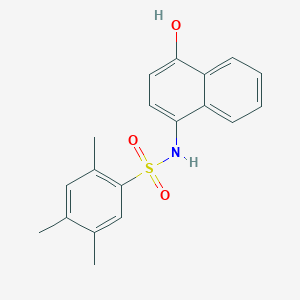![molecular formula C21H23NO6S B280995 Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280995.png)
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as BML-284, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies.
Aplicaciones Científicas De Investigación
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been widely used in scientific research, particularly in the field of cell biology and biochemistry. It is a potent and selective inhibitor of the transcription factor NF-κB, which plays a crucial role in regulating the immune response and inflammation. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activation of NF-κB in various cell types, including macrophages, endothelial cells, and T cells.
Mecanismo De Acción
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate inhibits the activation of NF-κB by binding to the protein kinase IKKβ, which is responsible for phosphorylating the inhibitor protein IκBα. This phosphorylation leads to the degradation of IκBα and subsequent activation of NF-κB. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate prevents the phosphorylation of IκBα by binding to a specific site on IKKβ, thereby blocking the activation of NF-κB.
Biochemical and Physiological Effects
The inhibition of NF-κB by Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has numerous biochemical and physiological effects. NF-κB is involved in the regulation of genes that control inflammation, cell proliferation, and cell survival. Inhibition of NF-κB by Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and an increase in the production of anti-inflammatory cytokines, such as IL-10. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its high selectivity for IKKβ and NF-κB inhibition. This specificity allows for the precise manipulation of NF-κB activity in cells and tissues. However, the use of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in in vivo experiments is limited by its poor solubility and bioavailability, which can affect its efficacy and toxicity.
Direcciones Futuras
There are several future directions for the use of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in scientific research. One potential application is the development of novel anti-inflammatory drugs that target the NF-κB pathway. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate could also be used to investigate the role of NF-κB in various diseases, such as cancer, autoimmune disorders, and neurodegenerative diseases. Additionally, the development of more potent and selective inhibitors of NF-κB could improve the efficacy and safety of these drugs for clinical use.
Conclusion
In conclusion, Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has significant potential for use in scientific research. Its high selectivity for IKKβ and NF-κB inhibition makes it a valuable tool for investigating the role of NF-κB in various biological processes. However, its poor solubility and bioavailability limit its use in in vivo experiments. Future research on Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate could lead to the development of novel anti-inflammatory drugs and a better understanding of the role of NF-κB in disease.
Métodos De Síntesis
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is synthesized through a multi-step process involving the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with butyl chloroformate, followed by the addition of 4-methoxyaniline and sodium hydride. The resulting intermediate is then treated with p-toluenesulfonyl chloride to yield the final product, Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.
Propiedades
Fórmula molecular |
C21H23NO6S |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
butyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H23NO6S/c1-4-5-12-27-21(23)20-14(2)28-19-11-6-15(13-18(19)20)22-29(24,25)17-9-7-16(26-3)8-10-17/h6-11,13,22H,4-5,12H2,1-3H3 |
Clave InChI |
UUOCCGPYFOUFQU-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
SMILES canónico |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)
![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)
![Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280915.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280922.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)

![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)
![5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280939.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B280950.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B280952.png)
